TG4-155, chemically known as (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, is a selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2). [, , , ] It has been identified as a potential therapeutic agent for various conditions, including status epilepticus, gliomas, and autoimmune arthritis, due to its ability to modulate inflammatory responses. [, , , ] This analysis focuses solely on its scientific research applications, excluding drug use, dosage, and side effects.
TG4-155 was identified through high-throughput screening of small molecule libraries aimed at finding potent antagonists for prostaglandin receptors. It belongs to a class of compounds that target prostanoid receptors, specifically focusing on the EP2 receptor due to its involvement in various pathophysiological processes. The compound's chemical structure is classified under the category of aryl-acrylamides, which are known for their biological activity.
The synthesis of TG4-155 involves several key steps that are typical for compounds in its class. The process typically includes:
Specific parameters such as reaction times, temperatures, and concentrations are crucial for optimizing yield and purity but are typically proprietary or detailed in specific research publications.
TG4-155 has a well-defined molecular structure that can be analyzed through various methods:
The binding affinity of TG4-155 for the EP2 receptor is characterized by a value of approximately 15 nM, indicating strong interaction capabilities.
TG4-155 primarily functions through competitive antagonism at the EP2 receptor:
The Schild regression analysis provides insights into the competitive nature of TG4-155's antagonism, with values indicating its potency against various receptors.
The mechanism by which TG4-155 exerts its effects involves:
In vivo studies have demonstrated significant reductions in neuronal injury when TG4-155 is administered following status epilepticus induced by pilocarpine.
TG4-155 exhibits several important physical and chemical properties:
Characterization studies often report melting points, boiling points, log P values (partition coefficients), and other physicochemical parameters relevant to drug design.
TG4-155 has potential applications across several scientific domains:
TG4-155 ((E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) is a structurally optimized antagonist targeting the prostaglandin E2 (PGE2) receptor EP2 (PTGER2). Its molecular architecture features:
Binding Dynamics:
Table 1: Selectivity Profile of TG4-155 Across Prostanoid Receptors
Receptor | Assay Type | Ki or KB (nM) | Selectivity vs. EP2 |
---|---|---|---|
EP2 (PTGER2) | cAMP TR-FRET | 2.4 (KB) | 1-fold |
DP1 (PTGDR1) | Radioligand | 138 (Ki) | 14-fold lower |
EP4 (PTGER4) | cAMP TR-FRET | 11,400 (KB) | 4,750-fold lower |
IP (PTGIR) | Cell-based | >10,000 (IC50) | >4,000-fold lower |
EP2 is a Gαs-coupled receptor that elevates intracellular cAMP upon PGE2 binding. TG4-155 disrupts this pathway via:
Table 2: Impact of TG4-155 on cAMP-Dependent Pathways in Cellular Models
Cell Type | Stimulus | TG4-155 Concentration | cAMP Reduction | Key Pathway Affected |
---|---|---|---|---|
C6 Glioma (EP2-exp.) | Butaprost (10 µM) | 100 nM | 92% | Epac/β-catenin |
Primary Microglia | LPS + IFN-γ | 1 µM | 88% | Epac/NF-κB |
PC3 Prostate Cancer | PGE2 (1 µM) | 1 µM | 85% | PKA/ERK |
TG4-155 exerts broad anti-inflammatory effects by disrupting cytokine networks central to tumorigenesis and neurodegeneration:
Table 3: TG4-155-Mediated Cytokine Suppression in Disease Models
Experimental Model | Cytokine/Chemokine | Reduction by TG4-155 | Functional Outcome |
---|---|---|---|
LPS-Activated Microglia | IL-1β | 58% (protein) | Reduced neuronal toxicity |
TNF-α | 70% (protein) | Attenuated neuroinflammation | |
11q-Deleted Neuroblastoma | CCL2 (MCP-1) | 63% (mRNA) | Decreased macrophage infiltration |
MYCN-Amplified Tumors | VEGF | 51% (protein) | Impaired angiogenesis |
Despite its EP2 selectivity, TG4-155 exhibits moderate DP1 (PTGDR1) affinity (Ki = 138 nM), necessitating dose thresholds to ensure target specificity:
Table 4: Selectivity Thresholds for TG4-155 in Functional Assays
Target | Cell/Model System | TG4-155 Concentration | Effect | Clinical Relevance |
---|---|---|---|---|
EP2 | C6 Glioma | 10–100 nM | Full antagonism (KB = 2.4 nM) | Therapeutic range |
DP1 | HEK293-DP1 | 100 nM | No inhibition | Target-selective dose |
1,000 nM | 45% inhibition | Off-target risk | ||
5-HT2B | Receptor binding | 2,600 nM | 50% inhibition | Supratherapeutic |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7